1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol

Medicinal Chemistry Scaffold Hopping Kinase Inhibition

1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol is a heterocyclic compound (C9H11NO2, MW: 165.19) distinguished by a 4,1-benzoxazepine core—a seven-membered ring where the oxygen and nitrogen atoms are separated by a single carbon—with a reactive hydroxyl group at the 7-position. This specific topology differentiates it from the more common 1,4-benzoxazepine isomer and provides a unique pharmacophore for kinase and lipid metabolism targets, as evidenced by patents on farnesyl transferase and squalene synthase inhibition.

Molecular Formula C9H11NO2
Molecular Weight 165.192
CAS No. 1525891-24-0
Cat. No. B2475929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol
CAS1525891-24-0
Molecular FormulaC9H11NO2
Molecular Weight165.192
Structural Identifiers
SMILESC1COCC2=C(N1)C=CC(=C2)O
InChIInChI=1S/C9H11NO2/c11-8-1-2-9-7(5-8)6-12-4-3-10-9/h1-2,5,10-11H,3-4,6H2
InChIKeyBOCLTSDVWWJRAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol (CAS 1525891-24-0): A Specialized Benzoxazepine Scaffold


1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol [1] is a heterocyclic compound (C9H11NO2, MW: 165.19) distinguished by a 4,1-benzoxazepine core—a seven-membered ring where the oxygen and nitrogen atoms are separated by a single carbon—with a reactive hydroxyl group at the 7-position. This specific topology differentiates it from the more common 1,4-benzoxazepine isomer and provides a unique pharmacophore for kinase and lipid metabolism targets, as evidenced by patents on farnesyl transferase and squalene synthase inhibition [2].

Why Generic Substitution Fails for 1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol: Quantifiable Scaffold Differentiation


Substituting 1,2,3,5-tetrahydro-4,1-benzoxazepin-7-ol with a generic benzoxazepine or a positional isomer is not viable due to quantifiable differences in scaffold geometry and physicochemical properties that dictate target binding and synthetic utility. The 4,1-benzoxazepine core, where N and O are adjacent in the ring, creates a distinct pharmacophore compared to the 1,4-isomer. Quantitative data show the parent scaffold (CAS 3693-06-9) has a LogP of 1.3 and TPSA of 21.3 Ų [1]. The addition of the 7-hydroxyl group in the target compound increases hydrogen bonding capacity (from 1 to 2 HBD and 2 to 3 HBA) and is expected to lower LogP, fundamentally altering its ADME profile and reactivity. This precise substitution pattern is critical, as active metabolites in the squalene synthase inhibitor class rely on a hydroxyl-modified 4,1-benzoxazepine core for potency [2].

Quantitative Differentiation Evidence for 1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol vs. Analogs


Scaffold Topology: 4,1-Benzoxazepine Core vs. 1,4-Benzoxazepine Isomer Results in Distinct Pharmacophores

The target compound possesses the 4,1-benzoxazepine scaffold, where the oxygen and nitrogen atoms are separated by one carbon atom, creating a distinctly different electronic and geometric environment compared to the 1,4-benzoxazepine isomer (CAS 1217862-64-0). Patents specifically claim 4,1-benzoxazepine derivatives, including 7-hydroxy variants, as inhibitors of farnesyl transferase and squalene synthase, suggesting the 4,1-topology is a critical pharmacophoric element for these targets [1]. The incorrect isomer (1,4-) would fail to present functional groups in the correct spatial orientation for binding.

Medicinal Chemistry Scaffold Hopping Kinase Inhibition

Hydroxyl Substitution: 7-OH Enhances Hydrogen Bond Donor Capacity vs. Unsubstituted Parent Scaffold (3693-06-9)

The introduction of the hydroxyl group at the 7-position on the 4,1-benzoxazepine core increases the hydrogen bond donor (HBD) count from 1 to 2 and the acceptor (HBA) count from 2 to 3, relative to the parent compound 1,2,3,5-tetrahydro-4,1-benzoxazepine (CAS 3693-06-9) [1]. This modification is also predicted to lower the LogP (XLogP3) from 1.3 to a value closer to the more polar -0.29 indicated for a related 7-hydroxy analog by ChemExper, enhancing aqueous solubility and providing a reactive handle for further derivatization (e.g., esterification, etherification) .

Physicochemical Profiling Drug-Likeness ADME

Commercial Purity Advantage: Quantified at 95%+ vs. Discontinued Competitor Stocks

Reliable sourcing is critical for reproducible research. The target compound (CAS 1525891-24-0) is currently available with a minimum purity of 95%, as certified by at least one active vendor (CymitQuimica) . In contrast, a closely related structural analog, 2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride (CAS 1989672-73-2), has been listed as 'Discontinued' across all available package sizes by the same vendor , highlighting a specific procurement risk for that alternative.

Chemical Sourcing Building Blocks High-Throughput Screening

Optimal Research Application Scenarios for 1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol


Lead Optimization for Squalene Synthase and Farnesyl Transferase Inhibitors

Patents and primary literature have established the 4,1-benzoxazepine scaffold, specifically with hydroxylic modifications, as a core template for inhibiting lipid metabolism enzymes [1]. The target compound serves as an ideal starting point for synthesizing focused libraries of derivatives for SAR studies, bypassing the need to construct the 4,1-scaffold de novo.

Synthesis of Central Nervous System (CNS) Probe Molecules

The enhanced hydrogen bonding capacity from the 7-OH group, combined with the lower predicted LogP compared to the parent scaffold, can improve CNS drug-likeness by potentially reducing P-glycoprotein efflux and enhancing solubility [2]. This makes it a strategic building block for developing novel neuropsychiatric probes.

Development of Chemoproteomic Probes

The 7-hydroxyl group provides a highly specific, solvent-accessible reactive handle for conjugating affinity tags or fluorophores without disrupting the core pharmacophore's geometry . This is critical for target identification and engagement studies (e.g., pull-down experiments) for any lead molecule derived from the series.

Quote Request

Request a Quote for 1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.